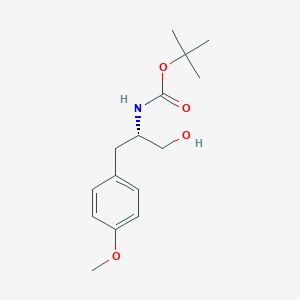
O-Methyl-N-boc-L-tyrosinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl-N-boc-L-tyrosinol: is a chemical compound with the molecular formula C15H23NO4 and a molecular weight of 281.35 g/mol . It is a derivative of L-tyrosine, an amino acid, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl-N-boc-L-tyrosinol typically involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by methylation of the hydroxyl group on the aromatic ring. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: O-Methyl-N-boc-L-tyrosinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of deprotected or differently protected amino acids.
Scientific Research Applications
O-Methyl-N-boc-L-tyrosinol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of O-Methyl-N-boc-L-tyrosinol involves its interaction with specific enzymes and receptors in biological systems. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. The methylation of the hydroxyl group on the aromatic ring can influence the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
N-Boc-L-tyrosine: Similar structure but lacks the methyl group on the hydroxyl group.
O-Methyl-L-tyrosine: Similar structure but lacks the Boc protecting group.
L-tyrosine: The parent amino acid without any modifications.
Uniqueness: O-Methyl-N-boc-L-tyrosinol is unique due to the presence of both the Boc protecting group and the methyl group on the hydroxyl group. This combination provides specific reactivity and stability, making it valuable in synthetic and pharmaceutical applications .
Properties
Molecular Formula |
C15H23NO4 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-methoxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)/t12-/m0/s1 |
InChI Key |
PDULSURPMKMHCI-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13016320.png)
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)

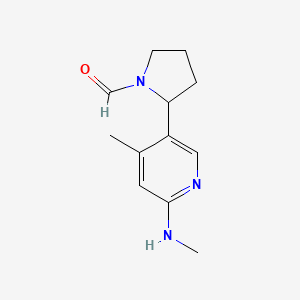
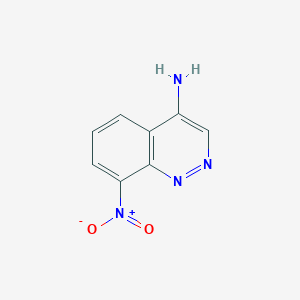
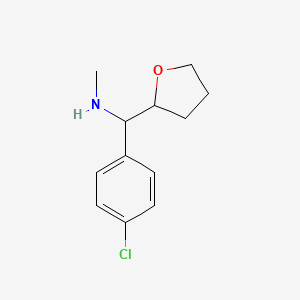
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

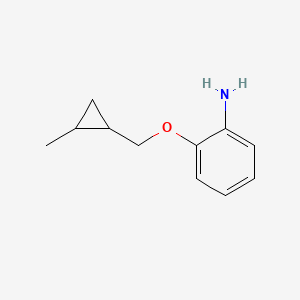
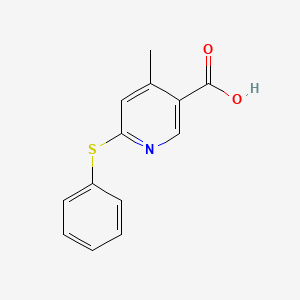
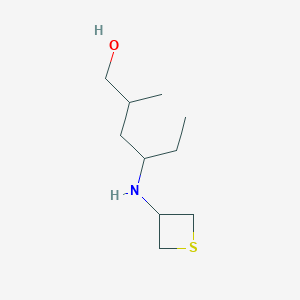

![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
